4-{[(6-ethoxy-1,3-benzothiazol-2-yl)amino]methylene}-2-(4-iodophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
4-{[(6-ethoxy-1,3-benzothiazol-2-yl)amino]methylene}-2-(4-iodophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(6-ethoxy-1,3-benzothiazol-2-yl)amino]methylene}-2-(4-iodophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step reactions. One common method includes the condensation of 6-ethoxy-1,3-benzothiazole-2-amine with an appropriate aldehyde, followed by cyclization with a hydrazine derivative. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like piperidine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-{[(6-ethoxy-1,3-benzothiazol-2-yl)amino]methylene}-2-(4-iodophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives .
Scientific Research Applications
4-{[(6-ethoxy-1,3-benzothiazol-2-yl)amino]methylene}-2-(4-iodophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial and antifungal activities, making it a potential candidate for drug development
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 4-{[(6-ethoxy-1,3-benzothiazol-2-yl)amino]methylene}-2-(4-iodophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, inhibiting their activity and leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl 4-methyl-1-piperidinecarbodithioate
- Aminothiazole-linked metal chelates
- Acetamide-linked benzothiazole derivatives
Uniqueness
4-{[(6-ethoxy-1,3-benzothiazol-2-yl)amino]methylene}-2-(4-iodophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various applications .
Properties
Molecular Formula |
C20H17IN4O2S |
---|---|
Molecular Weight |
504.3 g/mol |
IUPAC Name |
4-[(E)-(6-ethoxy-1,3-benzothiazol-2-yl)iminomethyl]-2-(4-iodophenyl)-5-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C20H17IN4O2S/c1-3-27-15-8-9-17-18(10-15)28-20(23-17)22-11-16-12(2)24-25(19(16)26)14-6-4-13(21)5-7-14/h4-11,24H,3H2,1-2H3/b22-11+ |
InChI Key |
UCUDIXSCJSCCQS-SSDVNMTOSA-N |
Isomeric SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)/N=C/C3=C(NN(C3=O)C4=CC=C(C=C4)I)C |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N=CC3=C(NN(C3=O)C4=CC=C(C=C4)I)C |
Origin of Product |
United States |
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